Picomolar Affinity for Cucurbit[7]uril Surpasses p-Aminomethyl-Phenylalanine (AMPhe) by More Than One Order of Magnitude
Unmodified (S)-adamantylglycine (Ada, the enantiomer of the target compound) displays picomolar binding affinity for cucurbit[7]uril (CB7) in aqueous solution, significantly outperforming p-aminomethyl-phenylalanine (AMPhe), which exhibits a dissociation constant Kd = 0.95 nM . The picomolar affinity—at least 10- to 100-fold stronger than AMPhe—is retained when Ada is appended to cell-penetrating peptides such as heptaarginine (R7), whereas AMPhe-modified insulin B-chain achieves only Kd = 99 nM . This establishes Ada as the superior non-canonical amino acid for CB7-based peptide pull-down, immobilization, and intracellular localization applications.
| Evidence Dimension | CB7 host-guest binding affinity (dissociation constant) |
|---|---|
| Target Compound Data | Picomolar (sub-nanomolar) Kd for unmodified Ada |
| Comparator Or Baseline | AMPhe (p-aminomethyl-phenylalanine): Kd = 0.95 nM; AMPhe-engineered insulin B-chain: Kd = 99 nM |
| Quantified Difference | >10-fold higher affinity versus AMPhe; >100-fold versus AMPhe-insulin conjugate |
| Conditions | Aqueous buffer; CB7 host-guest binding assay; ¹H NMR and fluorescence-based confirmation |
Why This Matters
For procurement decisions in chemical biology and supramolecular chemistry, the picomolar CB7 affinity means that Ada-modified peptides require substantially lower receptor concentrations for quantitative complexation, reducing reagent cost and minimizing background in pull-down and imaging experiments relative to AMPhe- or tBuPhe-based alternatives.
- [1] Pramod M, et al. Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation. Chem Commun. 2024;60:4810-4813. doi:10.1039/D4CC00602J. View Source
